molecular formula C10H10O3 B2689844 Methyl 4-(oxiran-2-yl)benzoate CAS No. 36099-25-9

Methyl 4-(oxiran-2-yl)benzoate

Cat. No.: B2689844
CAS No.: 36099-25-9
M. Wt: 178.187
InChI Key: KYGSYIMJMQBOIS-UHFFFAOYSA-N
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Description

Methyl 4-(oxiran-2-yl)benzoate is an organic compound with the molecular formula C10H10O3 and a molecular weight of 178.18 g/mol . . This compound features an oxirane (epoxide) ring attached to a benzoate ester, making it a versatile intermediate in organic synthesis.

Scientific Research Applications

Methyl 4-(oxiran-2-yl)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound is utilized in the study of enzyme-catalyzed reactions involving epoxides.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic applications.

    Industry: This compound is employed in the production of specialty chemicals and materials.

Safety and Hazards

“Methyl 4-(oxiran-2-yl)benzoate” is classified under the GHS07 hazard class . It has hazard statements H315, H319, H302, and H335, indicating that it can cause skin irritation, serious eye irritation, harmful if swallowed, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, and not breathing dust/fume/gas/mist/vapors/spray .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(oxiran-2-yl)benzoate can be synthesized through various methods. One common approach involves the reaction of methyl 4-(2-bromoacetyl)benzoate with sodium borohydride (NaBH4) in methanol (MeOH) at 0°C . The reaction mixture is then stirred at room temperature, followed by the addition of potassium carbonate (K2CO3) and further stirring for 72 hours. The product is isolated by extraction with diethyl ether (Et2O) and purified by evaporation .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with careful control of reaction parameters and purification steps to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(oxiran-2-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 4-(oxiran-2-yl)benzoate involves the reactivity of the epoxide ring. The epoxide ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various chemical transformations, including ring-opening reactions and substitutions. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile .

Comparison with Similar Compounds

Methyl 4-(oxiran-2-yl)benzoate can be compared with other similar compounds, such as:

    Methyl 4-(2-bromoacetyl)benzoate: A precursor in the synthesis of this compound.

    Methyl 4-(2-hydroxyethyl)benzoate: A reduction product of the epoxide ring.

    Methyl 4-(2-aminomethyl)benzoate: A substitution product of the epoxide ring.

These compounds share structural similarities but differ in their reactivity and applications, highlighting the unique properties of this compound.

Properties

IUPAC Name

methyl 4-(oxiran-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-12-10(11)8-4-2-7(3-5-8)9-6-13-9/h2-5,9H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYGSYIMJMQBOIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36099-25-9
Record name methyl 4-(oxiran-2-yl)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of methyl 4-(2-bromoacetyl)benzoate (0.59 g, 2.3 mmol) in MeOH (6 mL) at 0° C. was added NaBH4 (92 mg, 2.4 mmol) in portions. The cooling bath was removed and the mixture was stirred at room temperature for 1 h. K2CO3 (317 mg, 2.30 mmol) was added and the mixture was stirred at room temperature for 72 h. The mixture was poured into water and was extracted with Et2O (3×). The organics were combined, washed with water, brine, dried (MgSO4) and evaporated to dryness to give methyl 4-(oxiran-2-yl)benzoate (370 mg, 90%) as a white solid. ESI-MS m/z calc. 178.2, found 179.1 (M+1)+; Retention time: 1.14 minutes (3 min run).
Quantity
0.59 g
Type
reactant
Reaction Step One
Name
Quantity
92 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
317 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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